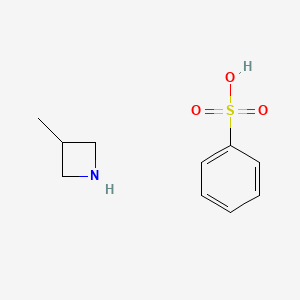

3-Methylazetidine benzenesulfonic acid salt

Description

Properties

IUPAC Name |

benzenesulfonic acid;3-methylazetidine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H6O3S.C4H9N/c7-10(8,9)6-4-2-1-3-5-6;1-4-2-5-3-4/h1-5H,(H,7,8,9);4-5H,2-3H2,1H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZLHDPFLILPUJHJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CNC1.C1=CC=C(C=C1)S(=O)(=O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H15NO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

229.30 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Methylazetidine benzenesulfonic acid salt CAS number

Technical Monograph: 3-Methylazetidine Benzenesulfonate (Besylate)

Part 1: Executive Summary & Core Identity

3-Methylazetidine benzenesulfonate is the besylate salt form of 3-methylazetidine, a strained, four-membered saturated amine. While the hydrochloride salt is the most common commercial form, the benzenesulfonate (besylate) salt is frequently employed in late-stage drug development to optimize physical properties—specifically to convert the volatile, hygroscopic free base into a non-volatile, crystalline solid with improved thermal stability and defined stoichiometry.

Note on Registry Identifiers: Unlike the widely indexed hydrochloride salt, the benzenesulfonate salt is often a proprietary intermediate or a "generated-in-situ" entity in patent literature. Therefore, it is best identified by its parent moiety and the counterion.

Chemical Identity Table

| Attribute | Detail |

| Chemical Name | 3-Methylazetidine benzenesulfonate |

| Parent Amine CAS | 35196-99-7 (Free Base) |

| Common Salt CAS | 935669-28-6 (Hydrochloride Reference) |

| Counterion CAS | 98-11-3 (Benzenesulfonic Acid) |

| Molecular Formula | C |

| Molecular Weight | 229.30 g/mol (Salt); 71.12 g/mol (Base) |

| Physical State | White to off-white crystalline solid |

| Solubility | High in MeOH, Water, DMSO; Low in Et |

Part 2: Rationale for Salt Selection

In medicinal chemistry, the transition from a hydrochloride to a besylate salt for azetidine scaffolds is driven by specific physicochemical requirements:

-

Volatility Suppression: 3-Methylazetidine free base is a volatile liquid with a significant vapor pressure. Formation of the besylate salt eliminates sublimation/evaporation risks during high-vacuum drying steps.

-

Crystallinity & Hygroscopicity: Hydrochloride salts of small secondary amines can be extremely hygroscopic (deliquescent). Besylates often form lipophilic interactions via the phenyl ring, facilitating the formation of stable, non-hygroscopic crystal lattices suitable for GMP weighing and handling.

-

Purification Leverage: Benzenesulfonic acid is a strong organic acid (

). It can protonate the azetidine nitrogen quantitatively, and the resulting salt often has a distinct solubility profile that allows for purification via recrystallization (e.g., from EtOAc/Ethanol), stripping away non-basic impurities.

Part 3: Synthesis & Manufacturing Protocol

The following protocol describes the conversion of the N-Boc protected precursor to the Besylate salt. This "Self-Validating" workflow ensures the removal of the protecting group and the quantitative formation of the salt without isolating the volatile free base.

Reagents:

-

Starting Material: 1-Boc-3-methylazetidine (CAS: 58521-61-2 or similar).

-

Acid 1: Trifluoroacetic acid (TFA) or HCl (4M in Dioxane).

-

Base: NaOH (1M) or NaHCO

(sat. aq). -

Salt Former: Benzenesulfonic acid (anhydrous or monohydrate).

-

Solvents: Dichloromethane (DCM), Ethyl Acetate (EtOAc), Methanol (MeOH), Diethyl Ether.

Step-by-Step Methodology:

-

Deprotection (Boc Removal):

-

Dissolve 1-Boc-3-methylazetidine in DCM (5 vol).

-

Add TFA (5-10 equivalents) dropwise at 0°C.

-

Stir at room temperature (RT) for 2–4 hours. Validation: Monitor via TLC (stain with Ninhydrin; free amine stains red/purple) or LCMS.

-

Concentrate under reduced pressure to remove excess TFA.

-

-

Free Base Liberation (Critical Step):

-

Caution: Do not dry the residue completely as the free amine is volatile.

-

Redissolve the crude TFA salt in minimal cold water.

-

Basify to pH >12 using cold NaOH (1M).

-

Extract immediately with DCM (

). -

Dry combined organics over Na

SO -

Assay: Take a small aliquot for NMR to confirm Boc removal. Keep the bulk solution in solution.

-

-

Salt Formation (Besylate):

-

Calculate the exact molar amount of free amine in the DCM solution (based on theoretical yield or quantitative NMR).

-

Dissolve 1.05 equivalents of Benzenesulfonic acid in a minimum amount of MeOH or EtOAc.

-

Add the acid solution dropwise to the stirred amine solution at 0°C.

-

Observation: A precipitate may form immediately. If not, concentrate the solution to remove DCM and replace with EtOAc.

-

-

Crystallization & Isolation:

-

Heat the EtOAc suspension to reflux until clear (add minimal MeOH if necessary).

-

Allow to cool slowly to RT, then to 4°C.

-

Filter the white crystals. Wash with cold Et

O (to remove excess benzenesulfonic acid). -

Dry under vacuum at 40°C.

-

Part 4: Process Visualization (Pathway)

The following diagram illustrates the chemical logic flow, from the protected precursor to the stable salt form.

Caption: Synthetic pathway converting the protected amine to the stable besylate salt, highlighting the critical neutralization step.

Part 5: Analytical Characterization Standards

To validate the identity of the synthesized salt, the following analytical signatures must be confirmed.

| Method | Expected Signature |

| 1H NMR (DMSO-d6) | Azetidine Ring: Multiplets at |

| Stoichiometry | Integration of Phenyl protons (5H) vs Methyl protons (3H) must yield a 5:3 ratio . |

| XRPD | Distinct diffraction peaks indicating crystallinity (amorphous halos indicate failed crystallization). |

Part 6: References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19995942, 3-methylazetidine. Retrieved from [Link]

-

Stahl, P. H., & Wermuth, C. G.[1] (Eds.).[2] (2011). Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH. (Standard reference for Besylate salt selection rationale).

Sources

The Strategic Selection of 3-Methylazetidine Salts: A Comparative Analysis of Hydrochloride and Besylate Forms

Executive Summary

In modern medicinal chemistry, the incorporation of strained, saturated heterocycles like 3-methylazetidine has become a premier strategy for improving the metabolic stability and fine-tuning the spatial vectors of pharmacophores. However, the physical properties of the 3-methylazetidine free base—namely its high volatility and pronounced basicity—dictate that it must be isolated and handled as a salt.

The selection of the appropriate counterion is not merely a matter of convenience; it is a critical inflection point that dictates the compound's solid-state stability, hygroscopicity, processability, and in vivo dissolution profile. This technical guide provides an in-depth mechanistic comparison between the ubiquitous hydrochloride (HCl) salt and the highly optimized besylate (benzenesulfonate) salt of 3-methylazetidine, providing self-validating protocols for their synthesis and isolation.

Chemical Foundations: The Necessity of Salt Formation

The azetidine ring is characterized by significant ring strain (approximately 25.4 kcal/mol) and a high basicity, with the parent azetidine exhibiting a pKa of approximately 11.29 1. Because of this high pKa, 3-methylazetidine behaves as a strong secondary amine.

Handling the free base presents severe operational challenges:

-

Volatility: It is a low-boiling liquid, making accurate stoichiometric weighing difficult and leading to material loss during vacuum purging.

-

Oxidative Susceptibility: The electron-rich nitrogen is prone to oxidation upon prolonged exposure to atmospheric oxygen.

-

Solvolysis Risk: The inherent ring strain makes the unprotected amine susceptible to ring-opening side reactions under harsh conditions.

Converting the free base into a stable salt mitigates these liabilities, but the choice of counterion fundamentally alters the physicochemical trajectory of the resulting Active Pharmaceutical Ingredient (API) or intermediate.

Physicochemical Divergence: HCl vs. Besylate

The Hydrochloride (HCl) Paradigm

Hydrochloride and sodium remain the favorite counterions for the salt formation of medicinal compounds due to their low molecular weight and ease of synthesis 2. 3-Methylazetidine HCl is highly water-soluble. However, it carries distinct liabilities:

-

Hygroscopicity: The small, highly charged chloride ion often forms strong hydrogen bonds with ambient moisture, leading to deliquescence.

-

Corrosion: Chloride salts can induce pitting corrosion in 316L stainless steel reactors during large-scale manufacturing.

-

Common-Ion Effect: In the low-pH, chloride-rich environment of the human stomach, the dissolution of HCl salts can be severely suppressed, impacting oral bioavailability [[3]]().

The Besylate (Benzenesulfonate) Advantage

To overcome the limitations of HCl, larger counterions are employed. The besylate salt is frequently utilized to provide a unique combination of good solubility, stability, and non-hygroscopicity 4.

-

Crystal Lattice Stability: The bulky, lipophilic phenyl ring of benzenesulfonic acid (pKa ~2.54) disrupts the polar network, driving the formation of highly stable, anhydrous crystal lattices.

-

Processability: It is non-corrosive to standard manufacturing equipment and typically exhibits superior flow properties for tablet formulation.

Quantitative Data Comparison

| Property / Characteristic | 3-Methylazetidine Hydrochloride (HCl) | 3-Methylazetidine Besylate |

| Counterion | Chloride (Cl⁻) | Benzenesulfonate (C₆H₅SO₃⁻) |

| Counterion pKa | -6.1 | 2.54 |

| Molecular Weight (Salt) | ~107.58 g/mol | ~229.30 g/mol |

| Hygroscopicity | Moderate to High (prone to moisture uptake) | Low (typically anhydrous and stable) |

| Aqueous Solubility | Extremely High | Moderate to High (Controlled) |

| Crystallinity | Good, but sensitive to environmental humidity | Excellent, highly stable lattice |

| Corrosion Potential | High (Chloride-induced pitting in SS reactors) | Low (Non-corrosive to stainless steel) |

| Gastric Common-Ion Effect | High (Suppressed solubility in gastric fluid) | Low |

Strategic Workflow for Salt Selection

The decision matrix for selecting between the HCl and Besylate salt forms depends heavily on the stage of development and the intended application of the compound.

Workflow pathway for 3-Methylazetidine salt selection based on physicochemical properties.

Self-Validating Experimental Protocols

To ensure scientific integrity and reproducibility, the following methodologies detail the exact causal reasoning behind each experimental manipulation.

Protocol A: Synthesis and Isolation of 3-Methylazetidine Hydrochloride

Designed for early-stage discovery and rapid isolation of the building block.

-

Dissolution in Anti-Solvent Matrix: Dissolve the 3-methylazetidine free base in anhydrous Methyl tert-butyl ether (MTBE) under a nitrogen atmosphere.

-

Causality: MTBE is chosen because its low polarity drastically reduces the solubility of the highly polar HCl salt, forcing rapid nucleation. It also prevents the solvolysis that could occur in protic solvents.

-

-

Controlled Acidification: Cool the solution to 0°C using an ice bath. Add 1.05 equivalents of anhydrous HCl (4M in 1,4-dioxane) dropwise over 30 minutes.

-

Causality: The introduction of anhydrous HCl via a dioxane solution is prioritized over aqueous HCl to strictly control the water activity of the system. This prevents the formation of a hydrate and ensures the precipitation of an anhydrous salt. The cooling bath dissipates the exothermic heat of neutralization, protecting the strained azetidine ring from thermal degradation.

-

-

Isolation and Desiccation: Filter the resulting white precipitate rapidly under a blanket of dry nitrogen. Wash with cold MTBE and dry in a vacuum oven at 40°C for 12 hours.

-

Causality: The nitrogen blanket is critical during filtration to prevent the hygroscopic HCl salt from absorbing atmospheric moisture and deliquescing into an oil.

-

Protocol B: Salt Exchange to 3-Methylazetidine Besylate

Designed for advanced API development requiring optimized solid-state properties.

-

Biphasic Free-Basing: Suspend 3-methylazetidine HCl in Dichloromethane (DCM) and cool to 0°C. Slowly add 10% aqueous NaOH until the aqueous layer reaches pH > 12. Separate the organic layer and extract the aqueous layer twice more with DCM.

-

Causality: The biphasic system utilizes cold aqueous NaOH to suppress base-catalyzed ring-opening. DCM effectively partitions the neutral, lipophilic free base away from the aqueous chloride salts, ensuring a complete counterion purge.

-

-

Solvent Swap and Acid Addition: Dry the combined DCM layers over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (keeping the bath < 25°C to prevent volatilization). Immediately redissolve the residue in Ethyl Acetate (EtOAc). Add 1.05 equivalents of anhydrous benzenesulfonic acid dissolved in a minimal amount of EtOAc.

-

Causality: The solvent swap from DCM to EtOAc is driven by the differential solubility profile: the besylate salt exhibits a steep temperature-dependent solubility curve in EtOAc, enabling high-recovery crystallization upon cooling, whereas it might oil out in pure DCM.

-

-

Thermodynamic Crystallization: Heat the suspension to 60°C to achieve full dissolution, then cool linearly to 5°C at a rate of 0.5°C/min. Seed crystals can be added at 40°C if supersaturation occurs.

-

Causality: Controlled linear cooling ensures the formation of a thermodynamically stable, non-hygroscopic polymorph rather than an amorphous crash-out, yielding highly pure, flowable crystals suitable for formulation.

-

Conclusion

The selection between the hydrochloride and besylate salts of 3-methylazetidine represents a classic trade-off in drug development. While the HCl salt offers synthetic convenience and high aqueous solubility suitable for early in vitro assays, its propensity for hygroscopicity and susceptibility to the gastric common-ion effect limit its utility in advanced dosage forms. Conversely, engineering the API as a besylate salt leverages a bulkier, lipophilic counterion to enforce crystal lattice stability, yielding a non-hygroscopic, highly processable solid ideal for commercial formulation.

References

-

Pharmaceutical Technology. Salt Selection in Drug Development. Available at: [Link]

- Google Patents.EP0244944B1 - Salts of amlodipine.

-

British Journal of Cardiology (BJC). Pharmaceutical salts: a formulation trick or a clinical conundrum? Available at:[Link]

Sources

Technical Guide & Safety Profile: 3-Methylazetidine Besylate

This guide serves as an advanced technical resource for 3-Methylazetidine Besylate , a specialized heterocyclic building block used in medicinal chemistry. Unlike a standard Safety Data Sheet (SDS), this document integrates safety protocols with experimental utility, focusing on the unique handling requirements imposed by the strained azetidine ring system.

Document Control:

-

Version: 1.0 (Technical Advisory)

-

Classification: Research Chemical / Intermediate[1]

-

Target Audience: Synthetic Chemists, HSE Officers, Drug Discovery Leads

Part 1: Chemical Identity & Structural Significance

Core Identity

-

Chemical Name: 3-Methylazetidine benzenesulfonate

-

Synonyms: 3-Methylazetidine besylate; 3-Methylazetidinium benzenesulfonate

-

Component CAS Numbers:

-

Base Moiety: 3-Methylazetidine [35196-99-7][2]

-

Acid Moiety: Benzenesulfonic acid [98-11-3]

-

-

Molecular Formula: C

H -

Molecular Weight: ~229.30 g/mol (71.12 base + 158.18 acid)

Structural Utility in Drug Design

The azetidine ring is a "privileged scaffold" in modern drug discovery. The 3-methyl substitution introduces chirality (if desymmetrized) or specific steric vectors that alter the metabolic stability of the amine.

-

Ring Strain: ~25 kcal/mol. This strain makes the ring susceptible to ring-opening nucleophilic attacks under harsh conditions but provides unique conformational rigidity compared to pyrrolidines.

-

Besylate Advantage: The besylate salt is often selected over the hydrochloride to improve crystallinity, reduce hygroscopicity, and enhance solubility in organic solvents (e.g., DCM, THF) for coupling reactions.

Part 2: Hazard Identification & Risk Assessment (GHS)

Note: As a specialized salt, specific toxicological data may be limited.[3] The classification below is derived from the properties of the parent amine (corrosive/irritant) and the sulfonic acid (corrosive).

GHS Classification (Derived)

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity (Oral) | Category 4 | H302: Harmful if swallowed. |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation.[3][4][5][6][7] |

| Serious Eye Damage | Category 1 | H318: Causes serious eye damage. |

| STOT - Single Exposure | Category 3 | H335: May cause respiratory irritation.[7] |

Signal Word: DANGER

Precautionary Strategy

-

P260: Do not breathe dust/fume/gas/mist/vapours/spray.[3][7]

-

P280: Wear protective gloves/protective clothing/eye protection/face protection.[3][4][5][6][7][8][9]

-

P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes.[6][8] Remove contact lenses, if present and easy to do.[3][4][5][6][7][8] Continue rinsing.[3][4][6][7][8]

Part 3: Handling, Storage & Stability Protocols[4][6][11]

Physicochemical Stability

Azetidines are secondary amines. While the salt form suppresses the volatility of the free base, the ring system remains sensitive.

-

Hygroscopicity: Besylate salts are generally less hygroscopic than HCl salts, but they should still be treated as moisture-sensitive. Hydrolysis is slow but possible.

-

Thermal Stability: Avoid temperatures >100°C for prolonged periods to prevent thermal ring-opening polymerization.

Handling Workflow (The "Inert Chain")

To maintain reagent integrity and safety, follow this "Inert Chain" protocol.

Figure 1: The "Inert Chain" workflow designed to minimize moisture uptake and hydrolysis during experimental setup.

Storage Specifications

-

Temperature: Refrigerator (+2°C to +8°C).

-

Atmosphere: Store under Argon or Nitrogen.

-

Container: Amber glass vial with a Teflon-lined cap to prevent photochemical degradation (though besylates are typically UV stable, this is a precaution for the amine).

Part 4: Experimental Application (Synthesis)

Protocol: Free-Basing for Coupling Reactions

The besylate salt must often be "freed" in situ to participate in nucleophilic substitutions or amide couplings.

Reagents:

-

3-Methylazetidine besylate (1.0 equiv)

-

DIPEA (N,N-Diisopropylethylamine) (2.5 equiv)

-

Solvent: Anhydrous Dichloromethane (DCM)

Step-by-Step Methodology:

-

Suspension: Suspend the 3-Methylazetidine besylate in anhydrous DCM (0.1 M concentration). The salt may not fully dissolve initially.

-

Activation: Add DIPEA dropwise at 0°C.

-

Observation: The mixture should clarify as the lipophilic free base is liberated and the DIPEA-besylate salt forms (which is soluble or forms a fine precipitate).

-

-

Coupling: Add the electrophile (e.g., Acid Chloride or Activated Ester) immediately after 10 minutes of stirring.

-

Causality: Delaying the addition of the electrophile after free-basing exposes the strained azetidine ring to potential dimerization or self-reaction.

-

Part 5: Emergency Response & Toxicology

Exposure Response Logic

Immediate action is required due to the potential for severe eye damage (acidic salt + amine reactivity).

Figure 2: Triage logic for exposure incidents involving azetidine salts.

Fire Fighting Measures

-

Suitable Media: Dry chemical, CO2, water spray, or alcohol-resistant foam.[4]

-

Specific Hazards: Emits toxic fumes under fire conditions: Carbon oxides (COx), Nitrogen oxides (NOx), Sulfur oxides (SOx).

-

PPE: Wear self-contained breathing apparatus (SCBA) and full protective gear.

Accidental Release

-

Evacuate: Clear the area of non-essential personnel.

-

PPE: Wear a P2/N95 respirator, safety goggles, and nitrile gloves.

-

Containment: Do not dry sweep if possible (dust generation). Dampen with inert oil or cover with damp sand, then transfer to a waste container.

-

Neutralization: Wipe the surface with a dilute sodium bicarbonate solution to neutralize any acidic residues.

Part 6: Regulatory & Environmental[11]

-

TSCA (USA): Likely not listed (R&D Exemption usually applies).

-

REACH (EU): Not registered; treat as a novel substance.

-

Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber (critical for SOx/NOx removal).

References

-

National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 19995942, 3-methylazetidine. Retrieved February 26, 2026 from [Link]

- Couty, F., & Evano, G. (2006).Azetidines: new tools for the synthesis of nitrogen heterocycles. Organic Preparations and Procedures International. (Contextual grounding for azetidine reactivity).

-

Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. 3-methylAzetidine | C4H9N | CID 19995942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fishersci.com [fishersci.com]

- 4. fishersci.com [fishersci.com]

- 5. tcichemicals.com [tcichemicals.com]

- 6. aksci.com [aksci.com]

- 7. fishersci.com [fishersci.com]

- 8. assets.thermofisher.cn [assets.thermofisher.cn]

- 9. sigmaaldrich.com [sigmaaldrich.com]

Physical properties of 3-Methylazetidine benzenesulfonic acid salt

An In-depth Technical Guide to the Physicochemical Characterization of 3-Methylazetidine Benzenesulfonic Acid Salt

Introduction

In the landscape of modern drug development, the selection of an appropriate salt form for an active pharmaceutical ingredient (API) is a critical decision that profoundly influences its therapeutic efficacy and manufacturability. The formation of a salt from a basic API and an acidic counter-ion is a widely employed strategy to optimize physicochemical properties such as solubility, stability, and bioavailability. This guide focuses on this compound, a compound formed from the heterocyclic amine 3-methylazetidine and the strong organic acid, benzenesulfonic acid.

The azetidine ring, a strained four-membered heterocycle, is an increasingly popular scaffold in medicinal chemistry.[1][2] Its unique conformational rigidity can impart favorable properties to drug candidates.[1] Benzenesulfonic acid is a common counter-ion used to form stable, crystalline salts with improved aqueous solubility.[3][4]

Given the scarcity of publicly available experimental data for this specific salt (CAS No. 1188263-80-0)[5], this document serves as a comprehensive technical framework for its characterization. As a Senior Application Scientist, my objective is not merely to present data but to provide researchers, scientists, and drug development professionals with the underlying scientific rationale and detailed experimental protocols required to thoroughly evaluate this compound. We will explore the essential techniques for elucidating its structure, solid-state characteristics, thermal behavior, and spectroscopic identity.

Molecular Structure and Fundamental Properties

The subject of this guide is an acid-base salt. The proton from the strongly acidic sulfonic acid group of benzenesulfonic acid is transferred to the basic nitrogen atom of the 3-methylazetidine ring, forming the 3-methylazetidinium cation and the benzenesulfonate anion. This ionic interaction governs the salt's overall properties.

Figure 1: Formation of this compound

A precise understanding of the molecular formula and weight is the foundation for all subsequent quantitative analyses.

| Compound/Ion | Molecular Formula | Molar Mass ( g/mol ) | Source |

| 3-Methylazetidine | C₄H₉N | 71.12 | [6] |

| Benzenesulfonic Acid | C₆H₆O₃S | 158.18 | [7] |

| This compound | C₁₀H₁₅NO₃S | 229.30 | Calculated |

| Benzenesulfonate Anion | C₆H₅O₃S⁻ | 157.17 | [8] |

Solid-State Characterization: Crystallinity and Polymorphism

Expertise & Experience: The solid-state form of a pharmaceutical salt is of paramount importance. A compound can exist in different crystalline forms (polymorphs) or as an amorphous solid. These forms can have distinct solubilities, stabilities, and manufacturing behaviors. Therefore, the initial and most crucial step after synthesis is to determine the material's crystallinity and investigate for potential polymorphism. X-ray diffraction is the definitive technique for this purpose.

Experimental Workflow for Solid-State Analysis

The logical flow for characterizing the solid state begins with a bulk powder analysis to confirm crystallinity, followed by efforts to grow single crystals for precise structural determination.

Sources

- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 4. Benzenesulfonic acid - American Chemical Society [acs.org]

- 5. This compound[1188263-80-0] | USCKS [uscks.com]

- 6. 3-methylAzetidine | C4H9N | CID 19995942 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Benzenesulfonic Acid | C6H6O3S | CID 7371 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. Benzenesulfonate | C6H5O3S- | CID 91526 - PubChem [pubchem.ncbi.nlm.nih.gov]

Sourcing and Application of High-Purity 3-Methylazetidine Benzenesulfonic Acid Salt in Medicinal Chemistry

Executive Summary & Strategic Rationale

In modern drug discovery, the transition from traditional aliphatic rings (like pyrrolidines and piperidines) to highly strained four-membered nitrogen heterocycles—specifically azetidines—has become a cornerstone strategy for optimizing pharmacokinetics. Azetidines are increasingly important heterocycles in medicinal chemistry, serving as rigidifying moieties that improve metabolic stability and alter the basicity (pKa) of drug candidates[1].

Among these building blocks, 3-Methylazetidine is highly prized. However, isolating and storing small, volatile aliphatic amines is notoriously difficult. To solve this, the industry relies on stable salt forms. While the hydrochloride salt (CAS: 935669-28-6) is common[2], the benzenesulfonic acid salt (besylate) (CAS: 1188263-80-0)[3] has emerged as the superior choice for high-purity applications, scale-up synthesis, and advanced cross-coupling reactions.

Fig 1. Pharmacokinetic advantages of replacing pyrrolidine with 3-methylazetidine.

Physicochemical Advantages of the Besylate Salt

The selection of the benzenesulfonate counterion is a deliberate, causality-driven choice in chemical engineering:

-

Superior Crystallinity & Purity: Besylate salts form highly ordered, rigid crystal lattices. This naturally excludes impurities during bulk crystallization, ensuring the >95% to 99% purities required for active pharmaceutical ingredient (API) synthesis.

-

Reduced Hygroscopicity: Unlike deliquescent hydrochloride salts, besylate salts resist ambient moisture. This allows for precise stoichiometric weighing on the benchtop without the need for a glovebox.

-

Reactor Compatibility: At scale, chloride ions at elevated temperatures can cause severe pitting corrosion in 316L stainless steel reactors. The benzenesulfonate anion is non-corrosive, protecting capital equipment during multi-kilogram campaigns.

Supplier Landscape & Quality Control Metrics

Sourcing high-purity 3-Methylazetidine benzenesulfonic acid salt requires vetting suppliers capable of consistent batch-to-batch quality. Several prominent distributors and manufacturers provide this compound for bulk production and scientific research[4],[5].

Table 1: Verified Suppliers of CAS 1188263-80-0

| Supplier Name | Listed Compound Name | Purity Grade | Primary Application Focus |

| Bide Pharmatech | 3-Methylazetidine benzenesulfonate[6] | ≥95% | Drug Discovery & Scale-up |

| 001Chemical | This compound[3] | High Purity | Medicinal Chemistry Libraries |

| King-Pharm | This compound[4] | Custom | Bulk Manufacturing |

| ChemSigma | This compound[5] | Analytical | Scientific Research |

Critical Quality Control (QC) Parameters

When evaluating a new batch from any supplier, the following self-validating analytical checks must be performed:

-

HPLC-UV/ELSD: Assesses the organic purity of the azetidine core. ELSD (Evaporative Light Scattering Detector) is necessary as the aliphatic azetidine lacks a strong UV chromophore.

-

Karl Fischer Titration: Confirms water content is <0.5%. Excess water will quench sensitive organometallic catalysts in downstream steps.

-

1H-NMR Integration: Validates the exact 1:1 stoichiometric ratio between the 3-methylazetidine protons and the aromatic benzenesulfonate protons.

Experimental Workflows: From Salt to Scaffold

Incorporating 3-methylazetidine into a drug scaffold typically requires liberating the free amine. The following protocol details an in situ free-basing coupled with a Buchwald-Hartwig amination.

Fig 2. Standardized workflow for the in situ free-basing and cross-coupling of 3-methylazetidine besylate.

Protocol: Palladium-Catalyzed C-N Cross-Coupling

Objective: Couple 3-methylazetidine with a functionalized aryl bromide. Causality & Logic: The besylate salt is highly stable, but the amine must be free to act as a nucleophile. We use an excess of Sodium tert-butoxide (NaOtBu); the first equivalent neutralizes the benzenesulfonic acid, while the remaining base drives the palladium catalytic cycle.

Step-by-Step Methodology:

-

Preparation: In a flame-dried Schlenk flask under an Argon atmosphere, combine the Aryl Bromide (1.0 equiv), 3-Methylazetidine benzenesulfonate (1.2 equiv), Pd2(dba)3 (0.02 equiv), and BrettPhos ligand (0.04 equiv).

-

Base Addition: Add NaOtBu (2.5 equiv). Mechanistic Insight: NaOtBu is a strong, non-nucleophilic base. It instantly deprotonates the besylate salt without competing with the azetidine for the electrophilic palladium complex.

-

Solvent & Reaction: Inject anhydrous, degassed Toluene (0.2 M) into the flask. Heat the mixture to 85 °C for 12 hours. Solvent Logic: Toluene solubilizes the free amine and the Pd-complex, while the byproduct (sodium benzenesulfonate) remains largely insoluble, driving the free-basing equilibrium forward.

-

In-Process Validation: After 12 hours, sample 10 µL of the reaction, dilute in MeCN, and analyze via LC-MS. The protocol is self-validating: complete consumption of the aryl bromide and the appearance of the [M+H]+ product mass confirms catalytic turnover.

-

Workup: Cool the reaction to room temperature, dilute with Ethyl Acetate, and wash twice with deionized water. Phase Separation Logic: The sodium benzenesulfonate byproduct partitions cleanly into the aqueous layer, avoiding the stubborn emulsions frequently caused by alternative counterions. Dry the organic layer over Na2SO4, filter, and concentrate for column chromatography.

References

-

001Chemical. "Azetidines | Products". Source: 001chemical.com. URL: [Link]

-

ChemSigma. "Distributor of this compound[1188263-80-0]". Source: chemsigma.com. URL:[Link]

-

National Institutes of Health (NIH) / PMC. "Design and Synthesis of Basic Selective Estrogen Receptor Degraders for Endocrine Therapy Resistant Breast Cancer". Source: nih.gov. URL: [Link]

-

Semantic Scholar. "An improved, gram-scale synthesis of protected 3-haloazetidines: rapid diversified synthesis of azetidine-3-carboxylic acids". Source: semanticscholar.org. URL: [Link]

Sources

- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 2. 3-METHYLAZETIDINE HYDROCHLORIDE suppliers & manufacturers in China [chemicalbook.com]

- 3. 001chemical.com [001chemical.com]

- 4. This compound [1188263-80-0] | King-Pharm [king-pharm.com]

- 5. This compound [1188263-80-0] | Chemsigma [chemsigma.com]

- 6. CAS:101904-95-4, N-Ethyl-N,N-dimethylhexadecan-1-aminium benzenesulfonate-毕得医药 [bidepharm.com]

Methodological & Application

Synthesis of 3-Methylazetidine benzenesulfonic acid salt from 3-methylazetidine

Executive Summary

This protocol details the robust synthesis of 3-Methylazetidine benzenesulfonic acid salt (3-Methylazetidine Besylate, CAS 1188263-80-0) from 3-methylazetidine.[1] While 3-methylazetidine is a versatile pharmacophore found in various clinical candidates, its free base form is a volatile liquid (bp ~70–80 °C) prone to polymerization and difficult to handle with precision.[2] The benzenesulfonate (besylate) salt is preferred in drug development due to its high crystallinity, non-hygroscopic nature, and superior thermal stability compared to the hydrochloride salt.[2]

Key Technical Advantages of this Protocol:

-

Volatility Management: Mitigates loss of the volatile free base through a controlled in situ salt formation strategy.[2]

-

Impurity Control: Specific solvent selection prevents ring-opening side reactions common to strained azetidine rings.[2]

-

Scalability: Designed for gram-to-kilogram transition using Class 3 solvents (Ethyl Acetate/Ethanol).

Chemical Strategy & Mechanism[2][3][4][5]

The synthesis relies on a Brønsted acid-base neutralization.[2] However, the process engineering challenge lies in the strained 4-membered ring . While azetidines are generally stable to non-nucleophilic acids, exothermic spikes or strong nucleophiles can trigger ring-opening polymerization (ROP).[2]

Reaction Scheme: The 3-methylazetidine free base (nucleophile) accepts a proton from benzenesulfonic acid.[2] The resulting besylate anion is non-nucleophilic, stabilizing the azetidinium cation without attacking the ring carbons.[2]

Figure 1: Reaction scheme for the formation of 3-methylazetidine besylate.

Safety & Handling (Critical)

| Hazard | Description | Mitigation |

| Ring Strain | Azetidines possess ~26 kcal/mol of strain energy. | Avoid strong heating (>50°C) of the free base.[2] Avoid strong nucleophiles.[2] |

| Volatility | 3-Methylazetidine free base is volatile.[2] | Do not rotary evaporate the free base to dryness.[2] Use solution-phase transfer. |

| Corrosivity | Benzenesulfonic acid is a strong acid.[2] | Wear acid-resistant gloves.[2] Neutralize spills with bicarbonate.[2] |

Experimental Protocol

Materials Required[1][3][4][5][6][7][8][9][10]

-

Starting Material: 3-Methylazetidine Hydrochloride (Commercial source) OR 3-Methylazetidine Free Base (if available).

-

Reagent: Benzenesulfonic acid (anhydrous or monohydrate, >98%).[2]

-

Solvents: Methyl tert-butyl ether (MTBE), Ethyl Acetate (EtOAc), Ethanol (EtOH), 50% aq.[2] KOH.

Phase 1: Liberation of Free Base (If starting from HCl salt)

Skip this step if you have the commercial free base.[2]

-

Dissolution: In a separatory funnel, dissolve 10.0 g of 3-Methylazetidine HCl in 15 mL of distilled water.

-

Basification: Cool the solution to 0–5 °C. Slowly add 50% KOH (aq) dropwise until pH > 12. Note: The solution may become cloudy as the free base separates.[2]

-

Extraction: Immediately extract with MTBE (3 x 30 mL).

-

Why MTBE? It forms a clean phase separation and has a low boiling point, but we will not evaporate it to dryness.[2]

-

-

Drying: Dry the combined organic layers over anhydrous Na₂SO₄ for 20 minutes at 0 °C.

-

Filtration: Filter off the desiccant.[2] You now have a solution of cold 3-methylazetidine free base.[2]

-

Assay: Determine exact concentration via titration or assume 90-95% recovery for stoichiometry calculations.

-

Phase 2: Salt Formation (The Besylate)[2]

-

Preparation of Acid Solution: In a separate flask, dissolve Benzenesulfonic acid (1.05 equivalents relative to amine) in a minimal amount of warm Ethyl Acetate (approx. 5 mL per gram of acid).[2] If solubility is poor, add Ethanol dropwise until clear (keep EtOH < 10% of total volume).[2]

-

Reaction Assembly: Transfer the amine solution (from Phase 1) into a reactor equipped with a mechanical stirrer and internal thermometer. Cool to 0–5 °C .[2]

-

Addition: Add the Benzenesulfonic acid solution dropwise to the amine solution over 30 minutes.

-

Crystallization: Once addition is complete, remove the cooling bath and allow the slurry to stir at room temperature (20–25 °C) for 2 hours to ripen the crystals.

-

Final Cooling: Cool the slurry back to 0 °C for 1 hour to maximize yield.

Phase 3: Isolation & Purification

-

Filtration: Filter the white solid using a sintered glass funnel under vacuum or nitrogen pressure.[2]

-

Washing: Wash the filter cake with cold Ethyl Acetate (2 x bed volume) to remove excess acid and impurities.[2]

-

Drying: Dry the solid in a vacuum oven at 40–45 °C for 12 hours.

Process Workflow Diagram

Figure 2: Step-by-step process workflow for the synthesis and isolation.

Analytical Characterization & Specifications

Upon isolation, the product should be characterized to confirm identity and purity.[2]

| Test | Method | Expected Result |

| Appearance | Visual | White to off-white crystalline solid. |

| ¹H NMR | DMSO-d₆, 400 MHz | δ (ppm): 8.5-9.0 (br s, 2H, NH₂⁺), 7.60 (m, 2H, Ar-H), 7.30 (m, 3H, Ar-H), 3.9-4.1 (m, 2H, Azetidine-CH), 3.5-3.7 (m, 2H, Azetidine-CH), 2.8 (m, 1H, CH-CH3), 1.2 (d, 3H, CH₃).[2] |

| Purity | HPLC (C18, ACN/H₂O) | > 98.0% (Area %).[2] |

| Stoichiometry | Elemental Analysis | Matches 1:1 salt formula (C₁₀H₁₅NO₃S).[2] |

Troubleshooting Guide

-

Problem: Oiling Out.

-

Problem: Low Yield.

References

-

PubChem. (2025).[2][3] this compound (Compound Summary). National Library of Medicine.[2] [Link][1][2]

-

Couty, F., & Evano, G. (2006).[2] Azetidines: New Tools for the Synthesis of Nitrogen Heterocycles. Organic Preparations and Procedures International, 38(5), 427-465.[2] [Link][2]

-

Stahl, P. H., & Wermuth, C. G. (Eds.).[2] (2011).[2][4] Pharmaceutical Salts: Properties, Selection, and Use (2nd ed.).[2] Wiley-VCH.[2] [Link][2]

-

Anderson, N. G. (2012).[2] Practical Process Research and Development – A Guide for the Fine Chemical Industry. Academic Press.[2] [Link]

Sources

Application Note: A Protocol for the Preparation and Characterization of Besylate Salts of Azetidine Derivatives

Abstract

The conversion of an active pharmaceutical ingredient (API) from its free base form into a salt is a critical strategy in drug development to optimize physicochemical properties.[][2] This application note provides a comprehensive guide for researchers and drug development professionals on the preparation of besylate (benzenesulfonate) salts of azetidine-containing compounds. Azetidine moieties are increasingly incorporated into novel therapeutics, and forming a stable, crystalline salt is paramount for successful formulation. Besylate salts are frequently selected due to their propensity to form stable, non-hygroscopic crystalline solids with improved handling and manufacturability.[3] This document details the underlying chemical principles, a robust step-by-step laboratory protocol, methods for characterization, and troubleshooting advice to ensure reliable and reproducible outcomes.

Introduction: The Rationale for Besylate Salt Formation

The selection of an appropriate salt form for a drug candidate can profoundly influence its solubility, dissolution rate, stability, and bioavailability, thereby impacting its overall therapeutic performance.[4] For weakly basic compounds, such as those containing an azetidine ring, salt formation with a strong acid is a standard approach to enhance these properties.[5] The azetidine ring, a four-membered saturated heterocycle, contains a secondary or tertiary amine nitrogen that is basic and readily protonated.[6]

The benzenesulfonate (besylate) anion is an excellent choice for a counterion for several reasons:

-

Stability: Besylate salts are often highly crystalline and exhibit excellent thermal and chemical stability.[3][4]

-

Low Hygroscopicity: A significant advantage of besylate salts is their typical non-hygroscopic nature, which simplifies handling, manufacturing, and storage by reducing the need for stringent moisture control.[][3]

-

Improved Manufacturability: The crystalline nature of besylate salts often leads to better flow properties and compressibility, which are crucial for tablet formulation.[3]

A well-known example is amlodipine besylate, where the besylate salt form confers a unique combination of good solubility, stability, and non-hygroscopicity that makes it outstandingly suitable for pharmaceutical formulations.[3]

Scientific Principles of Salt Formation

The formation of a besylate salt is a straightforward acid-base reaction. The basic nitrogen atom on the azetidine ring accepts a proton from the highly acidic benzenesulfonic acid.

The pKa Rule

For a stable salt to form, a significant difference between the pKa of the protonated base (the conjugate acid) and the pKa of the acid is required.[5] A general guideline, often called the "pKa rule," suggests this difference should be greater than 2-3 pKa units.[5]

-

Azetidine: The conjugate acid of azetidine has a pKa of approximately 11.29.[6]

-

Benzenesulfonic Acid: This is a strong acid with a pKa of approximately -2.8.[7]

The pKa difference is ~14 units, which strongly favors complete and stable proton transfer, ensuring the formation of a true ionic salt rather than a cocrystal or a solvate.

Reaction Mechanism

The reaction involves the donation of the lone pair of electrons from the azetidine nitrogen to the acidic proton of benzenesulfonic acid. This results in a positively charged azetidinium cation and a negatively charged benzenesulfonate anion, which are held together by strong ionic interactions in the resulting crystal lattice.[2]

Caption: Acid-base reaction for azetidinium besylate salt formation.

Experimental Protocol: Preparation of an Azetidine Besylate Salt

This protocol outlines a general method for preparing a besylate salt on a laboratory scale. It should be adapted based on the specific properties (e.g., solubility) of the azetidine derivative being used.

Materials and Reagents

| Reagent/Material | Grade | Notes |

| Azetidine Derivative (Free Base) | >98% Purity | Ensure the starting material is free of acidic or basic impurities. |

| Benzenesulfonic Acid | Anhydrous, >98% | A strong acid; handle with appropriate personal protective equipment (PPE). |

| Solvent (e.g., Ethanol, Isopropanol) | Anhydrous | Solvent choice is critical and may require screening (see Section 3.2). |

| Anti-Solvent (e.g., Heptane, MTBE) | Anhydrous | Optional, used to induce precipitation if necessary. |

| Filtration Apparatus | N/A | Buchner funnel, filter flask, vacuum source. |

| Glassware | N/A | Standard laboratory glassware, dried before use. |

Pre-Protocol Considerations: Solvent Selection

The choice of solvent is the most critical parameter for successful salt formation and crystallization.[8] The ideal solvent system should:

-

Fully dissolve both the azetidine free base and benzenesulfonic acid at room or elevated temperature.

-

Exhibit lower solubility for the resulting besylate salt, promoting crystallization upon formation or cooling.

A preliminary screen using small amounts of the free base in various solvents (e.g., ethanol, isopropanol (IPA), acetone, ethyl acetate, acetonitrile) is highly recommended.

General Workflow

The following diagram illustrates the overall workflow for the preparation and isolation of the crystalline besylate salt.

Caption: General experimental workflow for besylate salt preparation.

Step-by-Step Methodology

-

Dissolution of the Free Base: In a clean, dry flask equipped with a magnetic stirrer, charge the azetidine derivative (1.0 eq). Add the selected solvent (e.g., isopropanol, ~5-10 volumes relative to the base) and stir at room temperature until all solids have dissolved. Gentle warming (e.g., 40-50 °C) may be applied if necessary.

-

Preparation of Acid Solution: In a separate flask, dissolve benzenesulfonic acid (1.0-1.05 eq) in a minimum amount of the same solvent (~2-3 volumes).

-

Salt Formation: Slowly add the benzenesulfonic acid solution dropwise to the stirring solution of the azetidine free base over 10-15 minutes.

-

Crystallization: The besylate salt may begin to precipitate immediately upon addition. Stir the resulting slurry at room temperature for a period of 2 to 16 hours to allow for complete crystallization and to ensure a stable crystalline form develops.

-

Inducing Precipitation (If Necessary): If no solid forms, crystallization can be induced by:

-

Cooling the solution in an ice bath.

-

Adding a small seed crystal of the product, if available.

-

Slowly adding a non-polar anti-solvent (e.g., heptane) until turbidity persists.[8]

-

-

Isolation: Collect the crystalline solid by vacuum filtration using a Buchner funnel.

-

Washing: Gently wash the filter cake with a small amount of cold solvent to remove any unreacted starting materials or surface impurities.

-

Drying: Dry the purified besylate salt in a vacuum oven at a moderate temperature (e.g., 40-50 °C) until a constant weight is achieved.

Characterization of the Final Product

Thorough characterization is essential to confirm successful salt formation, determine the stoichiometry, and assess the physicochemical properties of the new solid form.

| Technique | Purpose | Expected Result for Besylate Salt |

| ¹H-NMR | Confirm salt formation and 1:1 stoichiometry. | Presence of peaks for both the azetidinium cation and the besylate anion. Integration of aromatic protons on the besylate ring (typically ~7.4-7.8 ppm) versus specific protons on the azetidine derivative should confirm a 1:1 molar ratio.[9] |

| DSC | Determine melting point and assess crystallinity. | A single, sharp endotherm indicating the melting point of a pure, crystalline substance.[10][11] |

| TGA | Assess thermal stability and solvent/water content. | A flat baseline until the decomposition temperature is reached. Minimal weight loss (<0.5%) below 100 °C indicates an anhydrous and non-solvated form.[10][11] |

| PXRD | Confirm the crystalline nature and identify the specific polymorphic form. | A unique and sharp diffraction pattern characteristic of a crystalline solid. |

| DVS | Evaluate hygroscopicity. | A low percentage of water uptake (typically <1% w/w) when exposed to increasing relative humidity (e.g., up to 95% RH), confirming non-hygroscopic behavior.[3][11] |

Troubleshooting

| Problem | Potential Cause(s) | Recommended Solution(s) |

| No precipitate forms | The salt is too soluble in the chosen solvent. The solution is not supersaturated. | 1. Concentrate the solution by slowly evaporating some of the solvent. 2. Cool the solution to a lower temperature (0 °C or below). 3. Add a suitable anti-solvent dropwise.[8] |

| Product "oils out" | The salt's melting point is below the crystallization temperature, or precipitation is happening too quickly from a highly supersaturated solution. | 1. Re-heat the mixture to dissolve the oil, then allow it to cool much more slowly. 2. Add more solvent to reduce the level of supersaturation before cooling. 3. Try a different solvent system. |

| Low yield | The salt has significant solubility in the mother liquor. Too much solvent was used. Insufficient crystallization time. | 1. Reduce the total volume of solvent used. 2. Cool the slurry to a lower final temperature before filtration. 3. Increase the stirring/crystallization time. |

References

-

Chaudhari, S. (2021, May 21). Salt Selection in Drug Development. Pharmaceutical Technology. [Link]

- Pfizer Limited. (1990). Salts of amlodipine.

-

Kumar, L., & Singh, S. (2018). Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations. Molecules, 23(6), 1339. [Link]

-

Al-khedairy, E. B. H., & Al-Masoudi, W. A. M. (2021). Formulations of Amlodipine: A Review. BioMed Research International, 2021, 5589538. [Link]

-

Caira, M. R., et al. (2021). Salts and Polymorph Screens for Bedaquiline. Journal of Pharmaceutical Sciences, 110(11), 3698-3708. [Link]

- Celgene Corporation. (2013). Salts and solid forms of the compound (S)-3-(4-((4-morpholinomethyl)benzyl)oxy)-1-oxoisoindolin-2-yl)piperidine-2,6-dione. U.S.

-

Husa, M. A., et al. (2024). Structural Characterization and Pharmaceutical Evaluation of Telmisartan Hydrochloride Salts. Pharmaceutics, 16(2), 209. [Link]

- Shell International Research. (1987). Process for preparing azetidine derivatives and intermediates therein.

-

de Oliveira, G. G., & Ferraz, H. G. (2012). Thermal stability and thermal decomposition of the antihypertensive drug amlodipine besylate. Journal of Thermal Analysis and Calorimetry, 111(3), 1939-1943. [Link]

-

Wikipedia. Benzenesulfonic acid. [Link]

-

Chemcd. 3-(benzyloxy)azetidine benzenesulfonic acid salt. [Link]

-

Bott, T. M., & West, F. G. (2012). Preparation and Synthetic Applications of Azetidines. Heterocycles, 84(1), 223-261. [Link]

-

Organic Syntheses. Azetidine. [Link]

- Sirturo. (2007). Crystalline forms.

-

Padrela, L., et al. (2020). Advanced Methodologies for Pharmaceutical Salt Synthesis. Crystal Growth & Design, 20(11), 7495-7516. [Link]

- Pharmacia & Upjohn Company LLC. (2003). Crystallizing and drying method for preparing high-purity azacitidine.

- The Vulcan Chemical Company Limited. (1952). Preparation of salts of benzene sulfonic acid. U.S.

-

Wikipedia. Azetidine. [Link]

-

Payghan, S. A., et al. (2023). Molecular Complex of Amlodipine Besylate: Pharmaceutical Characterization and Stability Improvisation. International Journal of Pharmaceutical Investigation, 13(4), 514-521. [Link]

-

Hashim, O. S. (2023). Synthesis, Characterization of Azetidine Derivative and studying the Antioxidant activity. Journal of Medicinal and Chemical Sciences, 6(3), 553-558. [Link]

-

Welsch, M. E., et al. (2010). Synthesis and Profiling of a Diverse Collection of Azetidine-Based Scaffolds for the Development of CNS-Focused Lead-Like Libraries. ACS Chemical Neuroscience, 1(4), 314-326. [Link]

-

Organic Chemistry Portal. Azetidine synthesis. [Link]

- Stephan, J. T., & Lomax, A. L. (1966). Process for the production of benzene disulfonic acid. U.S.

- Takeda Chemical Industries, Ltd. (1983). Azetidine derivatives and a process for their production.

-

Kumar, S. S., et al. (2016). PHARMACEUTICAL SALTS: CRYSTAL STRUCTURE TO SOLUBILITY. [Link]

Sources

- 2. pharmtech.com [pharmtech.com]

- 3. EP0244944B1 - Salts of amlodipine - Google Patents [patents.google.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Salts of Therapeutic Agents: Chemical, Physicochemical, and Biological Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Azetidine - Wikipedia [en.wikipedia.org]

- 7. Benzenesulfonic acid - Wikipedia [en.wikipedia.org]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 10. researchgate.net [researchgate.net]

- 11. WO2007062337A2 - Crystalline forms - Google Patents [patents.google.com]

Procedure for free-basing 3-Methylazetidine from its besylate salt

Application Note: Protocol for the Liberation of 3-Methylazetidine from its Besylate Salt

Executive Summary

This guide details the procedure for converting 3-Methylazetidine besylate (benzenesulfonate salt) to its free base form. Unlike standard amine deprotection, this process presents a critical challenge: volatility . 3-Methylazetidine free base has a boiling point of approximately 61–62°C [1, 2]. Standard rotary evaporation protocols used for non-volatile amines will result in catastrophic product loss.

This protocol outlines two methods:

-

Biphasic Extraction (Preferred for small scale/solutions): Uses low-boiling solvents and avoids vacuum concentration.

-

Direct Distillation (Preferred for purity/scale): Isolates the amine neat via thermally driven phase separation.

Chemical Properties & Critical Hazards

| Property | 3-Methylazetidine (Free Base) | 3-Methylazetidine Besylate (Salt) |

| State | Colorless Liquid | Crystalline Solid |

| Boiling/Melting Pt. | 61–62 °C (Atmospheric) [1] | MP > 120 °C (Typical for besylates) |

| Solubility | Miscible with water, alcohols, ethers | Soluble in water, MeOH; Poor in Et₂O |

| Basicity (pKa) | ~11.0 (Estimated, similar to Azetidine) | N/A (Salt form) |

| Volatility | High | Negligible |

Critical Warning: The besylate anion (PhSO₃⁻) is the conjugate base of a strong acid. Complete neutralization requires a strong inorganic base (NaOH or KOH). Weaker bases (NaHCO₃) may result in incomplete liberation due to the high basicity of the azetidine ring.

Method A: Biphasic Extraction (Low-Temperature Handling)

Best for: Preparing stock solutions or small-scale isolation where solvent traces are acceptable.

Reagents & Equipment

-

Base: 5M NaOH (Cold)

-

Solvent: Diethyl Ether (Et₂O) or Pentane. Note: DCM is avoided due to boiling point proximity (40°C vs 61°C) making separation difficult.

-

Drying Agent: Solid KOH or anhydrous K₂CO₃ (Avoid acidic drying agents like silica).

-

Apparatus: Separatory funnel, Vigreux distillation column.

Step-by-Step Protocol

-

Dissolution: Dissolve 3-Methylazetidine besylate (1.0 eq) in minimum distilled water (approx. 5 mL per gram of salt). Cool to 0–5°C in an ice bath.

-

Neutralization: Slowly add 5M NaOH (1.2 eq) dropwise with stirring. Verify pH > 12 using a high-range pH strip.

-

Observation: The solution may become cloudy as the organic amine separates ("oils out").

-

-

Extraction:

-

Add cold Diethyl Ether (2x volume of aqueous phase).

-

Shake vigorously for 2 minutes. Vent frequently.

-

Separate layers.[1] The product is in the top (organic) layer. Sodium besylate remains in the aqueous layer.

-

Repeat extraction 3 times total.

-

-

Drying: Combine organic extracts. Dry over KOH pellets or anhydrous K₂CO₃ for 15 minutes. Do not use MgSO₄ as it can be slightly acidic and bind amines.

-

Concentration (The Critical Step):

-

DO NOT use a Rotary Evaporator. The vacuum will pull off the product.

-

Transfer the dried solution to a flask equipped with a Vigreux column and a distillation head.

-

Distill off the ether at atmospheric pressure (Water bath: 40–45°C).

-

Stop when the temperature at the still head rises above 36°C. The residue is the 3-Methylazetidine free base.

-

Method B: Direct Alkaline Distillation (Neat Isolation)

Best for: High purity requirements, larger scales (>5g), and avoiding solvent contamination.

Step-by-Step Protocol

-

Setup: Place the besylate salt in a round-bottom flask.

-

Basification: Add a concentrated solution of NaOH (50% w/w) in slight excess (1.5 eq).

-

Note: Minimal water is key. The goal is to create a slurry.

-

-

Distillation:

-

Attach a short-path distillation head and a condenser cooled to 0°C.

-

Heat the flask gently (Oil bath: ~80–90°C).

-

The 3-Methylazetidine will codistill with the small amount of water initially, then distill pure.

-

Collect fractions boiling between 60–63°C .

-

-

Drying: If the distillate contains water droplets, add KOH pellets directly to the collection flask and decant the dry amine.

Process Logic & Workflow (Graphviz)

Figure 1: Decision matrix and workflow for the liberation of 3-Methylazetidine.

Analytical Validation

| Test | Expected Result | Failure Mode Indicator |

| 1H NMR (CDCl₃) | Shift of α-protons upfield compared to salt. Absence of aromatic besylate signals (7.3–7.9 ppm). | Presence of aromatic peaks (incomplete extraction) or broad water peak. |

| GC-MS | Single peak, M+ = 71. | Multiple peaks (solvent contamination). |

| pH Check | Aqueous residue pH > 12. | Aqueous pH < 10 implies insufficient base used. |

NMR Tip: When running NMR on the free base, use anhydrous CDCl₃. Traces of acid in aged chloroform can re-protonate the azetidine, shifting peaks and causing confusion. Neutralize CDCl₃ with basic alumina if unsure.

Safety & Storage

-

Storage: The free base is unstable over long periods (ring strain). Store at -20°C under Argon/Nitrogen.

-

Handling: Use a fume hood. Azetidines are potential respiratory sensitizers and irritants.[2]

-

Flammability: Treat the free base as a Class IB Flammable Liquid (similar to diethyl ether/acetone).

References

-

National Center for Biotechnology Information. (2025).[2][3][4] PubChem Compound Summary for CID 19995942, 3-methylAzetidine. Retrieved from [Link]

- Google Patents. (2005). WO2005023769A1 - Process for the preparation of amlodipine salts (Besylate chemistry reference).

Sources

Troubleshooting & Optimization

Technical Support Center: Benzenesulfonic Acid Removal from Azetidine Products

Status: Active Role: Senior Application Scientist Subject: Troubleshooting Guide for De-salting and Purification of Azetidine Derivatives

The Core Challenge: The "Sticky Salt" & Ring Strain

Researchers often use benzenesulfonic acid (BSA) to crystallize azetidine intermediates because it forms robust, crystalline salts. However, removing BSA to release the free base is deceptively difficult due to two conflicting factors:

-

The Solubility Mismatch: Benzenesulfonic acid is a strong acid (

) and its salts are highly polar. Simple azetidines are also polar and water-soluble. Standard extraction (EtOAc/Water) often fails because the free base partitions into the aqueous phase or the salt refuses to break. -

Ring Strain: While azetidines are more stable than aziridines, they possess significant ring strain (~25 kcal/mol). Harsh acidic conditions or excessive heat during concentration can trigger ring-opening polymerization or hydrolysis [1, 2].

Decision Matrix: Selecting Your Protocol

Do not apply a "one-size-fits-all" approach. Analyze your specific azetidine derivative using this logic flow.

Method A: Modified Liquid-Liquid Extraction (LLE)

Best for: Lipophilic azetidines (e.g., N-Boc, N-Cbz, or aryl-substituted).

Standard extractions often leave residual BSA or lose product to the water layer. You must modify the solvent system and ionic strength.

The Protocol:

-

Dissolution: Dissolve the crude salt in a minimal amount of water.

-

Basification (The Critical Step):

-

Add 2M NaOH or saturated

dropwise. -

Target pH: You must exceed the

of the azetidine (typically ~11.3) by at least 1 unit. Aim for pH 12.5–13.0 to ensure >99% free base formation [3]. -

Warning: Monitor temperature.[1] Keep

to prevent ring opening if the structure is sensitive.

-

-

Salting Out: Saturate the aqueous phase with solid NaCl. This increases the ionic strength, forcing the organic azetidine out of the water ("Salting out" effect).

-

Extraction:

-

Wash: Wash combined organics once with a small volume of saturated brine (removes trapped traces of sodium benzenesulfonate).

-

Dry & Concentrate: Dry over

. Caution: If your azetidine is low molecular weight (e.g., simple azetidine, bp ~62°C), do not use high vacuum. Distill carefully at atmospheric pressure or mild vacuum.

Method B: Strong Cation Exchange (SCX) – The "Gold Standard"

Best for: Hydrophilic, polar, or volatile azetidines.

This method uses a sulfonic acid-bonded silica to "catch" the amine, allowing the benzenesulfonic acid impurity (which is anionic/neutral at neutral pH) to wash through.

Mechanism:

-

Load: Azetidine binds to resin (

). BSA ( -

Wash: BSA is washed away with methanol.

-

Elute: Release Azetidine with ammonia.

The Protocol:

-

Column Prep: Use a pre-packed SCX-2 cartridge (e.g., Biotage or equivalent). Condition with 2 column volumes (CV) of Methanol (MeOH).

-

Loading: Dissolve your salt in MeOH (add minimal water if solubility is poor). Load onto the column.[2][3][4]

-

Washing (The Separation): Flush with 3–5 CV of MeOH.

-

Why: The azetidine stays bound to the sulfonic acid resin. The benzenesulfonic acid impurity (now as a sodium salt or free acid depending on loading matrix) washes through.

-

-

Elution: Elute with 2M

in MeOH .-

Why: The ammonia is a stronger base, displacing the azetidine.

-

-

Concentration: Evaporate the ammoniacal methanol. Since BSA is gone, you are left with the clean free base.

Troubleshooting & FAQs

Q1: I used Method A (Extraction), but my NMR shows I still have ~10% Benzenesulfonic acid.

-

Diagnosis: Your pH was likely too low during extraction.

-

Fix: Benzenesulfonate is a stable anion. If the pH isn't significantly higher than the azetidine's pKa (~11.3), an equilibrium exists where the salt reforms in the organic layer. Ensure pH is >12.5.

-

Alternative: The benzenesulfonate salt might have extracted into the organic layer (ion-pairing). Wash the organic layer with 1M NaOH (cold) instead of brine for the first wash.

Q2: My product disappeared after concentration.

-

Diagnosis: Volatility. Simple azetidine boils at ~62°C. Substituted azetidines can also be volatile.

-

Fix:

-

Do not rotovap to dryness if the MW is < 150.

-

Isolate as a hydrochloride salt (if stable) by adding HCl in Dioxane/Ether immediately after purification, or use the solution directly in the next step.

-

Q3: Can I use basic alumina instead of SCX?

-

Answer: Yes, but with caution. Basic alumina can act as a scavenger.

-

Protocol: Pass a solution of the salt in DCM/MeOH through a pad of Basic Alumina (Activity I). The alumina traps the acid. However, recovery can be lower due to irreversible adsorption of polar amines.

Q4: I see degradation/ring opening.

-

Diagnosis: Azetidines are susceptible to nucleophilic attack, especially if activated by protonation (which you have in the salt form) or if the solution heats up during basification.

-

Fix: Keep all basification steps on ice (0°C) . Avoid prolonged exposure to strong aqueous bases; perform the extraction quickly.

Summary of Chemical Properties

| Property | Azetidine (Free Base) | Benzenesulfonic Acid (BSA) | Implication |

| pKa | ~11.29 (Conjugate Acid) | -2.8 (Strong Acid) | Requires pH > 12.5 to fully break salt. |

| Solubility | Water/Alcohol (High) | Water (High), Polar Organics | Hard to separate by partition alone. |

| Stability | Sensitive to Acid/Nucleophiles | Very Stable | Avoid acidic heat; BSA persists if not actively removed. |

| Volatility | High (bp 62°C for parent) | Low (Solid, mp ~50°C) | Risk of losing product during drying. |

References

-

S. Gabriel & J. Weiner , "Ueber Trimethylenimin (Azetidin)," Berichte der deutschen chemischen Gesellschaft, vol. 21, no.[1] 2, pp. 2669-2679, 1888.[1] Link

-

BenchChem Technical Support , "Technical Support Center: Azetidine Ring-Opening Reactions," BenchChem, 2025.[5] Link

-

PubChem , "Azetidine (Compound) - pKa and Physical Properties," National Library of Medicine, 2025. Link

-

Biotage , "Chemistry Data Sheet: Purification of aliphatic amines using ISOLUTE® SCX-2," Biotage Applications, 2025. Link

-

Teledyne ISCO , "RediSep SCX Column: Selective Isolation of Basic Compounds," Teledyne ISCO Application Notes, 2012. Link

Sources

Technical Support Center: Crystallization of 3-Methylazetidine Benzenesulfonic Acid Salt

Welcome to the technical support guide for the crystallization of 3-Methylazetidine benzenesulfonic acid salt. This resource is designed for researchers, scientists, and drug development professionals to navigate the common challenges associated with the purification of this compound. Our goal is to provide not just procedural steps, but also the underlying scientific principles to empower you to make informed decisions during your experiments.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses the most common issues encountered during the crystallization of this compound. Each problem is followed by an analysis of potential causes and a series of actionable solutions.

Problem 1: No Crystals Form, Solution Remains Clear

This is the most frequent issue, indicating that the solution is stable and not supersaturated.[1] Crystallization requires the solution to hold more solute than it can theoretically sustain at a given temperature, creating the thermodynamic driving force for crystal formation.

Possible Causes:

-

Excess Solvent: The concentration of the salt is below its saturation point at the current temperature. This is the most common reason for crystallization failure.[1]

-

Inappropriate Solvent Choice: The salt is simply too soluble in the chosen solvent, even at low temperatures.

-

High Purity & Lack of Nucleation Sites: Sometimes, a very pure compound in a clean flask lacks the necessary starting points (nuclei) for crystals to begin growing.

Recommended Solutions:

-

Reduce Solvent Volume: Gently heat the solution and evaporate a portion of the solvent under a stream of nitrogen or using a rotary evaporator. Aim to reduce the volume by 25-50% initially and then allow the solution to cool again.[1][2]

-

Induce Nucleation:

-

Scratching: Use a glass rod to gently scratch the inner surface of the flask below the solvent line. The microscopic imperfections in the glass can serve as nucleation sites.[2][3]

-

Seeding: If available, add a single, tiny crystal of pure this compound to the solution. This "seed" provides a perfect template for further crystal growth.[2][3]

-

Ultrasonication: Placing the flask in an ultrasonic bath for a few seconds can sometimes provide the energy needed to induce nucleation.

-

-

Lower the Temperature: If cooling to room temperature is insufficient, try using an ice bath (0 °C) or even a dry ice/acetone bath (approx. -78 °C), though be cautious of freezing the solvent.

-

Add an Anti-Solvent: If you are using a solvent in which the salt is quite soluble (e.g., methanol, water), you can slowly add a miscible "anti-solvent" in which the salt is insoluble (e.g., diethyl ether, hexane, toluene) dropwise until the solution becomes persistently turbid. Then, add a drop or two of the primary solvent to clarify and allow it to stand.

Problem 2: The Product "Oils Out" Instead of Crystallizing

An "oil" or viscous liquid forms instead of a solid crystalline material. This occurs when the solute comes out of solution at a temperature above its melting point or as a highly supersaturated, amorphous liquid.

Possible Causes:

-

Low Melting Point Impurities: The presence of impurities can significantly depress the melting point of the salt, leading to the formation of a low-melting eutectic mixture.

-

High Temperature of Crystallization: If the boiling point of the solvent is higher than the melting point of the salt, the compound may melt before it dissolves and will separate as an oil on cooling.[1][3]

-

Rapid Cooling: Cooling the solution too quickly can cause the compound to crash out of solution as a disordered, amorphous oil rather than an ordered crystal lattice.[3]

Recommended Solutions:

-

Reheat and Dilute: Warm the solution until the oil completely redissolves. Add a small amount (10-20%) of additional solvent to slightly decrease the saturation level.[1]

-

Slow Down the Cooling Process: This is the most critical step. After redissolving the oil, allow the flask to cool to room temperature very slowly. You can achieve this by placing the flask in an insulated container (like a beaker packed with glass wool) or leaving it on a hotplate with the heat turned off.[1]

-

Change the Solvent System: Select a solvent with a lower boiling point. For amine salts, solvent systems like isopropanol/diethyl ether or ethanol/heptane can be effective.[4]

-

Pre-Purification: If impurities are suspected, consider purifying the crude salt first. This could involve a simple wash with a solvent in which the desired salt is insoluble but the impurities are, or by performing a preliminary purification using a different technique before attempting the final crystallization.

Problem 3: Crystals Form Too Quickly, Resulting in a Fine Powder

While it may seem like a success, rapid precipitation often traps impurities and solvent within the crystal lattice, leading to a product with low purity and poor morphology. An ideal crystallization should occur over a period of 15-30 minutes.[2]

Possible Causes:

-

Excessive Supersaturation: The solution is too concentrated, causing massive, rapid nucleation the moment it cools slightly.

-

Solvent Choice: The chosen solvent may have a very steep solubility curve with respect to temperature.

Recommended Solutions:

-

Increase Solvent Volume: Reheat the mixture to redissolve the powder. Add a small amount of extra hot solvent (5-10% more) to reduce the level of supersaturation.[2]

-

Employ Slower Cooling: As with oiling out, slow cooling is paramount for growing larger, purer crystals. Use an insulated container or a dewar to minimize the rate of heat loss.

-

Use a Co-solvent System: A mixture of a "good" solvent and a "poor" solvent can often provide a more gradual change in solubility upon cooling, allowing for better crystal growth.

Frequently Asked Questions (FAQs)

Q1: How do I select the best solvent system for this compound?

A1: The ideal solvent should dissolve the salt completely at an elevated temperature but poorly at room temperature or below. Given that this is a salt formed from a cyclic amine and a strong acid, it is a polar compound.[5] Therefore, polar solvents are a good starting point. A systematic approach involves testing solubility in a range of solvents.

Solvent Selection Workflow:

-

Place a small amount (10-20 mg) of your salt in several different test tubes.

-

Add a small volume (0.5 mL) of a test solvent to each tube at room temperature. Observe solubility.

-

If insoluble at room temperature, heat the mixture to the solvent's boiling point. If it dissolves, it's a potential candidate.

-

Allow the dissolved solution to cool to room temperature. The best solvents will show significant crystal formation upon cooling.

| Solvent Class | Examples | Potential Use | Considerations |

| Alcohols | Isopropanol, Ethanol | Primary Solvent: Good for dissolving the salt when hot. | May retain some solubility at low temperatures, potentially reducing yield.[6] |

| Ketones | Acetone | Primary Solvent: Can be effective but is highly volatile. | Volatility can lead to rapid evaporation and poor crystal quality if not controlled.[7] |

| Ethers | Diethyl Ether, MTBE | Anti-Solvent: Excellent for precipitating the salt from more polar solvents. | Highly flammable and volatile. |

| Hydrocarbons | Heptane, Toluene | Anti-Solvent: Good for use with alcohols or other polar solvents. | Toluene can sometimes promote good crystal formation.[7] |

| Esters | Ethyl Acetate | Primary or Co-Solvent: Offers intermediate polarity. | Often a good choice for organic salts.[8] |

Q2: What is the importance of stoichiometry in the salt formation step prior to crystallization?

A2: It is critically important to use a 1:1 molar ratio of 3-Methylazetidine and benzenesulfonic acid. An excess of either starting material will act as an impurity. Excess amine can be particularly problematic, as it is often an oil and can inhibit crystallization. Titrating the amine with the acid in a suitable solvent (like isopropanol or ethanol) until the pH is neutral is a reliable method to ensure proper stoichiometry before beginning the crystallization process.

Q3: My purified crystals are still showing impurities. What can I do?

A3: If impurities persist after a single crystallization, a second recrystallization is often necessary. Ensure that during filtration, you efficiently remove all the mother liquor, which is rich in impurities. A quick wash of the filtered crystals with a small amount of cold, fresh crystallization solvent can help remove residual mother liquor from the crystal surfaces. Be sparing with the wash, as it will dissolve some of your product.

Experimental Protocols

Protocol 1: Standard Cooling Crystallization

-

Dissolution: Place 1.0 g of crude this compound into a 50 mL Erlenmeyer flask with a stir bar. Add the chosen solvent (e.g., isopropanol) in small portions (starting with 5-10 mL). Heat the mixture to a gentle boil with stirring. Continue adding solvent dropwise until the solid has just completely dissolved.

-

Hot Filtration (Optional): If insoluble impurities are present, perform a hot filtration through a pre-heated funnel with fluted filter paper into a clean, pre-heated flask.

-

Cooling: Remove the flask from the heat source, cover it with a watch glass, and allow it to cool slowly to room temperature on a benchtop. To ensure slow cooling, you can place it inside a larger beaker. Crystal formation should begin within 30 minutes.

-

Maximizing Yield: Once the flask has reached room temperature, place it in an ice-water bath for at least 30-60 minutes to maximize the precipitation of the salt.

-

Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

-

Washing: Wash the crystals on the filter with a small portion (1-2 mL) of ice-cold solvent.

-

Drying: Dry the crystals under vacuum to a constant weight.

Protocol 2: Anti-Solvent Crystallization

-

Dissolution: Dissolve 1.0 g of the crude salt in the minimum amount of a "good" solvent (e.g., ethanol) at room temperature.

-

Anti-Solvent Addition: While stirring the solution, add a "poor" solvent (anti-solvent) in which the salt is insoluble (e.g., heptane) dropwise. Continue adding until the solution becomes faintly and persistently cloudy (turbid).

-

Clarification: Add a drop or two of the "good" solvent to just redissolve the turbidity, resulting in a clear, saturated solution.

-